N-Me-D-Lys-OH.HCl

Description

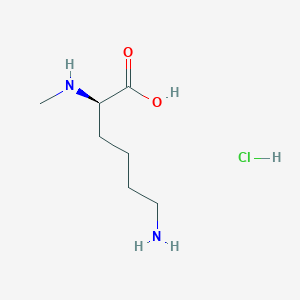

N-Me-D-Lys-OH.HCl (N-Methyl-D-lysine hydrochloride) is a synthetic amino acid derivative characterized by its D-configuration and N-methylation.

- Molecular Formula: C₇H₁₆ClN₂O₂ (inferred from the L-isomer in and ).

- Molecular Weight: 196.68 g/mol.

- IUPAC Name: (2R)-2-(Methylamino)-6-aminohexanoic acid hydrochloride.

- Structural Features: D-configuration: The stereochemistry at the α-carbon distinguishes it from the naturally occurring L-lysine. N-methylation: Substitution of a hydrogen atom with a methyl group at the α-amino position enhances steric bulk and reduces hydrogen-bonding capacity. Lysine side chain: A six-carbon aliphatic chain with a terminal amino group, which is protonated under physiological conditions, contributing to solubility and interaction with negatively charged molecules.

This compound is primarily used in peptide synthesis and biochemical research to study stereochemical effects, enzymatic resistance, and protein-protein interactions.

Properties

Molecular Formula |

C7H17ClN2O2 |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

(2R)-6-amino-2-(methylamino)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-9-6(7(10)11)4-2-3-5-8;/h6,9H,2-5,8H2,1H3,(H,10,11);1H/t6-;/m1./s1 |

InChI Key |

LWUKQYOOMILVOV-FYZOBXCZSA-N |

Isomeric SMILES |

CN[C@H](CCCCN)C(=O)O.Cl |

Canonical SMILES |

CNC(CCCCN)C(=O)O.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-Me-D-Lys-OH.HCl with structurally or functionally related N-methylated amino acid hydrochlorides.

Table 1: Comparative Data on this compound and Analogues

Key Findings:

Stereochemical Impact :

- The D-configuration in this compound reduces recognition by proteolytic enzymes compared to the L-isomer, enhancing metabolic stability in peptide therapeutics.

- In contrast, N-Me-L-Lys-OH.HCl (L-configuration) may mimic natural lysine in biological systems but is more susceptible to enzymatic degradation.

Side Chain Influence: The lysine side chain in this compound provides a positively charged ε-amino group at physiological pH, enabling interactions with nucleic acids or anionic membranes. This property is absent in shorter-chain analogues like N-Me-D-Ala-OH.HCl. N-Me-L-Ser-OH.HCl’s hydroxyl group enhances hydrophilicity, making it suitable for studying solvent-exposed regions in proteins.

Derivatives for Synthesis: Protected derivatives like N-Me-Lys(Boc)-OMe.HCl () are critical intermediates in peptide synthesis. The Boc group blocks the ε-amino group, while the methyl ester facilitates solubility in organic solvents.

Solubility Trends :

- Solubility varies with side chain chemistry. For example, N-Me-L-Ser-OH.HCl’s hydroxyl group enables high aqueous solubility (≥250 mg/mL), whereas this compound’s hydrophobic lysine chain likely reduces water solubility.

Research Implications and Limitations

- Applications : this compound is valuable in designing peptidomimetics and studying chiral specificity in enzyme-substrate interactions. Its D-configuration is particularly useful in evading immune recognition.

- Limitations : Direct solubility and stability data for this compound are absent in the evidence, requiring extrapolation from analogues. Further experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.